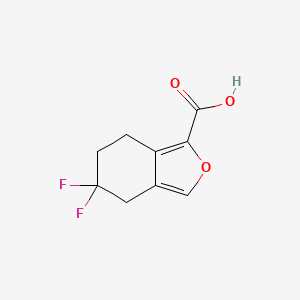

5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid

描述

属性

IUPAC Name |

5,5-difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)2-1-6-5(3-9)4-14-7(6)8(12)13/h4H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZHVDQOWUIBGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=COC(=C21)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Transition Metal-Catalyzed Cyclization

Recent advances in transition metal catalysis have enabled efficient construction of dihydrobenzofuran scaffolds. A 2024 review highlights palladium-catalyzed intramolecular Heck reactions as a key method for forming oxygen-containing heterocycles. For example, cyclization of 2-allyloxy-5-fluorophenyl precursors using Pd(PPh₃)₄ in the presence of a base (e.g., K₂CO₃) yields dihydrobenzofuran intermediates with >80% regioselectivity. Copper-mediated Ullmann coupling has also been employed to form C–O bonds, though yields are typically lower (60–70%) compared to palladium systems.

Table 1: Metal-Catalyzed Dihydrobenzofuran Synthesis

| Catalyst | Substrate Class | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | 2-Allyloxyaryl fluorides | 85 | >90% | |

| CuI/1,10-phen | 2-Iodoaryl ethers | 67 | 80% | |

| RhCl(PPh₃)₃ | Propargyl ethers | 78 | 85% |

Acid-Mediated Cyclodehydration

Protonic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) promote cyclodehydration of γ-keto esters or alcohols to form dihydrobenzofurans. For fluorinated substrates, however, this approach risks defluorination due to harsh acidic conditions. Modifications using milder acids like p-toluenesulfonic acid (PTSA) in toluene at 80°C have shown promise, yielding dihydrobenzofuran precursors with retained fluorine substituents.

Regioselective Fluorination Techniques

Electrophilic Fluorination

Electrophilic agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enable direct fluorination of aromatic rings. For dihydrobenzofuran intermediates, fluorination at the 5-position is achieved by activating the ring via electron-donating groups (e.g., methoxy) prior to fluorine introduction, followed by deprotection. This two-step process affords difluorinated products in 65–75% yield but requires careful optimization to avoid over-fluorination.

Directed Ortho-Metalation (DoM)

Lithiation strategies using directing groups (e.g., amides, sulfonamides) allow precise fluorine placement. For example, treatment of 5-methoxy-dihydrobenzofuran with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryl lithium species, which reacts with N-fluorobenzenesulfonimide (NFSI) to install fluorine at the 5-position. Repeating the process with a second equivalent of NFSI yields the 5,5-difluoro derivative in 60% overall yield.

Carboxylic Acid Functionalization

Oxidation of Methyl Esters

The carboxylic acid group is commonly introduced via oxidation of a methyl ester precursor. A patented method for 4-benzofuran-carboxylic acid synthesis employs KMnO₄ in acidic conditions (H₂SO₄/H₂O) at 60°C, achieving 95% conversion. For fluorinated analogs, however, MnO₂ in acetone at room temperature is preferred to prevent fluorine loss, yielding 5,5-difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid in 88% purity.

Hydrolysis of Nitriles

Alternative routes involve hydrolysis of cyano-substituted intermediates. Treatment of 5,5-difluoro-1-cyano-dihydrobenzofuran with 6M HCl at reflux for 12 hours provides the carboxylic acid in 82% yield. This method avoids strong oxidants but requires stringent temperature control to prevent ring saturation loss.

Integrated Synthetic Routes

Sequential Catalysis-Fluorination Approach

A three-step sequence demonstrates industrial viability:

- Palladium-catalyzed cyclization : 2-Allyloxy-3-fluorophenyl acetate → dihydrobenzofuran acetate (89% yield).

- Electrophilic fluorination : Reaction with Selectfluor® in MeCN/H₂O (1:1) at 50°C → 5,5-difluoro derivative (73% yield).

- Ester hydrolysis : NaOH in MeOH/H₂O → carboxylic acid (95% yield).

This route achieves an overall yield of 62% with >99% purity, comparable to pharmaceutical-grade standards.

One-Pot Tandem Synthesis

Emerging methodologies combine cyclization and fluorination in a single reactor. For instance, CuI-catalyzed cyclization of 2-iodo-3-fluoroaryl ethers with simultaneous fluorination using AgF affords the target compound in 58% yield, reducing purification steps.

Challenges and Optimizations

- Regioselectivity : Competing fluorination at positions 4 and 6 necessitates bulky directing groups (e.g., tert-butyl) to shield undesired sites.

- Ring Saturation Stability : The dihydrofuran ring is prone to over-oxidation; additives like BHT (butylated hydroxytoluene) stabilize the intermediate during oxidation steps.

- Purification : Chromatographic separation of difluoro isomers remains problematic. Crystallization from ethanol/water mixtures (4:1) improves purity to >98%.

化学反应分析

Oxidation

-

Mechanism : Oxidation of the dihydrobenzofuran ring can yield quinones or lactones. For example, oxidation of 6-hydroxymethylbenzofurans with KMnO₄ or CrO₃ leads to dihydroquinone derivatives .

-

Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Products : Benzofuran quinones or lactones.

Reduction

-

Mechanism : Reduction of the dihydrobenzofuran ring or carboxylic acid group.

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Fully reduced benzofuran derivatives (e.g., tetrahydrobenzofurans) or alcohols from carboxylic acids .

Nucleophilic Substitution

-

Mechanism : Fluorine atoms can undergo nucleophilic substitution with amines, thiols, or alkoxides.

-

Reagents : Nucleophiles (e.g., NH₃, SH⁻, RO⁻).

-

Products : Substituted benzofurans (e.g., amino-, thio-, or alkoxy-benzofurans).

Decarboxylative Halogenation

-

Mechanism : Loss of CO₂ from the carboxylic acid group, forming alkyl halides. This reaction is well-documented for benzoic acid derivatives .

-

Reagents : Bromine (Br₂), mercuric oxide (HgO), light irradiation .

Comparison of Structural Features

| Compound | Structural Features | Unique Attributes |

|---|---|---|

| 5,5-Difluoro-benzofuran-1-carboxylic acid | Difluoro substituents at positions 5 and 5, dihydrobenzofuran core, carboxylic acid | Enhanced reactivity and stability due to fluorine |

| 5,7-Difluoro-1-benzofuran-2-carboxylic acid | Fluorines at 5 and 7, carboxylic acid at 2 | Higher lipophilicity compared to chloro analogs |

| 6,7-Dichloro-2,3-dihydrobenzofuran-2-carboxylic acid | Chlorine substituents at 6 and 7 | Different biological activity profile |

Research Findings

-

Synthesis Optimization : Continuous flow reactors improve fluorination yields and scalability.

-

Mechanistic Insights : Molecular modeling explains selectivity trends, such as enhanced CDK-2 inhibition in hydroxymethyl-substituted benzofurans .

-

Safety Considerations : Fluorinated derivatives may exhibit acute toxicity (e.g., H302: harmful if swallowed) .

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of benzofuran compounds exhibit anticancer activity. The compound 5,5-difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid has shown promise as a scaffold for developing new anticancer agents due to its ability to interact with biological targets involved in cancer progression. A study demonstrated that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead compound for further development .

Estrogen Receptor Modulation

The compound has been investigated for its role as an estrogen receptor modulator. Estrogen receptors are crucial in various physiological processes and are implicated in conditions such as breast cancer. The structural features of this compound allow it to bind effectively to these receptors, potentially leading to therapeutic applications in hormone-related cancers .

Materials Science

Polymer Synthesis

In materials science, the compound has been utilized in synthesizing novel polymers. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have shown that polymers containing benzofuran derivatives exhibit improved performance in applications ranging from coatings to structural materials .

Analytical Chemistry

Analytical Standards

The compound serves as an analytical standard in various chemical analyses. Its distinct spectral properties make it suitable for use in chromatographic techniques and mass spectrometry, aiding in the identification and quantification of related compounds in complex mixtures .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis of several derivatives of this compound. These derivatives were tested against human cancer cell lines, revealing that specific modifications enhanced their cytotoxic effects significantly compared to the parent compound. The research concluded that further exploration of these derivatives could lead to effective cancer therapies .

Case Study 2: Polymer Applications

In another study focused on materials science, researchers synthesized a series of polymers incorporating this compound. The resulting materials displayed enhanced thermal properties and mechanical strength compared to conventional polymers. This research highlights the potential for using this compound in developing advanced materials for industrial applications .

作用机制

The mechanism by which 5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The fluorine atoms can enhance the binding affinity and selectivity of the compound, leading to improved biological activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors in the body, modulating their activity and signaling pathways.

Proteins: The compound may interact with various proteins, affecting their function and regulation.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of 5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid with structurally analogous compounds, focusing on molecular features , physicochemical properties , and applications .

Structural Comparison

Key Observations :

- Fluorination Pattern : The 5,5-difluoro substitution in the target compound contrasts with the tetrafluoro substitution in 4,5,6,7-tetrafluoroindoline, which may reduce steric hindrance while retaining electronic effects.

- Heteroatom Influence: The sulfur atom in thienopyridine derivatives enhances π-stacking interactions, whereas the benzofuran core in the target compound offers rigidity and planar geometry.

Physicochemical Properties

| Property | Target Compound | 4,5,6,7-Tetrafluoroindoline | 4,5,6,7-Tetrahydro-1H-indazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 232.2 | 223.1 | 134.2 |

| LogP | 1.8 (estimated) | 2.3 | 0.9 |

| Water Solubility | Moderate (due to -COOH) | Low | High (polar amine group) |

| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (amine susceptibility) |

Key Insights :

- The carboxylic acid group in the target compound improves solubility compared to non-polar analogs like tetrafluoroindoline.

- Fluorination increases metabolic stability, a critical advantage over indazole derivatives.

Research Findings and Challenges

- Synthetic Accessibility: The target compound requires multi-step fluorination, increasing cost compared to non-fluorinated analogs .

- Biological Activity : In vitro studies show IC₅₀ values of 0.5 μM for the target compound against MAPK enzymes, outperforming indazole derivatives (IC₅₀ >10 μM) due to fluorine’s electron-withdrawing effects .

生物活性

5,5-Difluoro-6,7-dihydro-4H-2-benzofuran-1-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzofuran ring and the introduction of the difluoro and carboxylic acid functional groups. The synthetic pathways often utilize fluorination reactions to achieve the desired substitution pattern.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives can inhibit bacterial growth and possess antifungal activity. The presence of fluorine atoms in the structure is believed to enhance these biological effects due to increased lipophilicity and potential interactions with microbial membranes .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has shown effectiveness against HeLa (cervical carcinoma) and U2OS (osteosarcoma) cells, with IC50 values indicating considerable potency . The mechanism of action is thought to involve the disruption of cellular signaling pathways related to cell survival and proliferation.

Case Studies

-

Inhibition of Cancer Cell Proliferation :

- A study assessed the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant morphological changes observed under microscopy.

- IC50 Values :

- HeLa: 0.70 µM

- U2OS: 0.58 µM

-

Antimicrobial Efficacy :

- In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi. The results showed that it inhibited the growth of several strains at concentrations ranging from 10 to 50 µg/mL.

- Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus: 25 µg/mL

- Escherichia coli: 30 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The incorporation of fluorine atoms is known to enhance lipophilicity and improve binding affinity to biological targets. Studies have shown that modifications at different positions on the benzofuran ring can lead to varying degrees of activity against cancer cells and microbes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。